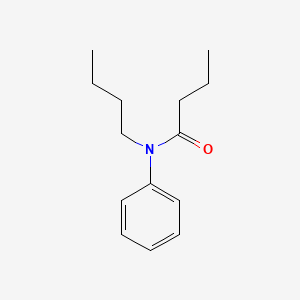
Erbium;holmium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erbium and holmium are both rare-earth elements belonging to the lanthanide series of the periodic table. Erbium, with the symbol Er and atomic number 68, is a silvery-white metal that is relatively stable in air. Holmium, with the symbol Ho and atomic number 67, is also a silvery-white metal but is more reactive than erbium. When combined, erbium and holmium form a compound that exhibits unique properties due to the individual characteristics of each element.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of erbium and holmium compounds typically involves the reduction of their respective oxides or halides. For example, erbium oxide (Er₂O₃) and holmium oxide (Ho₂O₃) can be reduced using calcium or lithium in a high-temperature environment to produce the respective metals. The metals can then be combined in a controlled atmosphere to form the desired compound.
Industrial Production Methods: Industrial production of erbium and holmium compounds often involves the use of ion-exchange chromatography to separate the elements from their ores. This method has significantly reduced the cost of production by allowing for the efficient separation of rare-earth elements. The separated elements are then processed to form various compounds, including those containing both erbium and holmium.
Analyse Des Réactions Chimiques
Types of Reactions: Erbium and holmium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, erbium and holmium metals react with oxygen to form their respective oxides, Er₂O₃ and Ho₂O₃. These oxides are stable and exhibit unique optical properties.
Common Reagents and Conditions: Common reagents used in the reactions of erbium and holmium compounds include oxygen, halogens (such as chlorine and fluorine), and acids (such as sulfuric acid). The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products: The major products formed from the reactions of erbium and holmium compounds include their oxides, halides, and various organometallic compounds. These products are used in a wide range of applications, from optical materials to catalysts in chemical reactions.
Applications De Recherche Scientifique
Chemistry: In chemistry, erbium and holmium compounds are used as catalysts in various chemical reactions. Their unique electronic configurations allow them to facilitate reactions that are otherwise difficult to achieve.
Biology: In biology, erbium and holmium compounds are used in imaging and diagnostic applications. For example, erbium-doped materials are used in optical imaging techniques due to their luminescent properties.
Medicine: In medicine, erbium and holmium compounds are used in laser surgery and other medical procedures. Erbium-doped lasers are commonly used in dermatology and dentistry for precise cutting and ablation of tissues.
Industry: In industry, erbium and holmium compounds are used in the production of high-strength alloys and optical materials. These compounds enhance the mechanical properties of alloys and improve the performance of optical devices.
Mécanisme D'action
The mechanism of action of erbium and holmium compounds involves their interaction with specific molecular targets and pathways. For example, erbium ions (Er³⁺) can interact with the electronic states of other elements, leading to energy transfer and luminescence. Holmium ions (Ho³⁺) exhibit similar behavior, making them useful in various optical and electronic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to erbium and holmium include other rare-earth elements such as neodymium, ytterbium, and thulium. These elements share similar electronic configurations and exhibit comparable chemical properties.
Uniqueness: What sets erbium and holmium compounds apart is their unique combination of optical and magnetic properties. Erbium compounds are known for their strong luminescence, while holmium compounds exhibit significant magnetic moments. This combination makes erbium and holmium compounds particularly valuable in applications requiring both optical and magnetic functionalities.
Conclusion
Erbium and holmium compounds are versatile materials with a wide range of applications in chemistry, biology, medicine, and industry. Their unique properties, including strong luminescence and significant magnetic moments, make them valuable in various scientific and industrial fields. The continued research and development of these compounds hold promise for future technological advancements.
Propriétés
Numéro CAS |
12517-80-5 |
|---|---|
Formule moléculaire |
ErHo |
Poids moléculaire |
332.19 g/mol |
Nom IUPAC |
erbium;holmium |
InChI |
InChI=1S/Er.Ho |
Clé InChI |
SHJJIRWILPHYGV-UHFFFAOYSA-N |
SMILES canonique |
[Ho].[Er] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


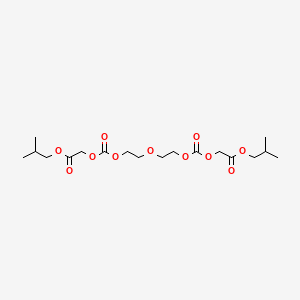
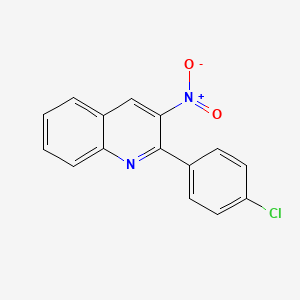
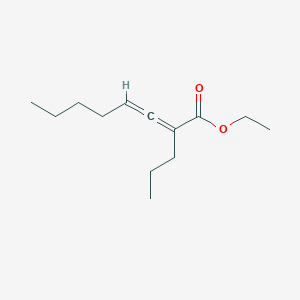
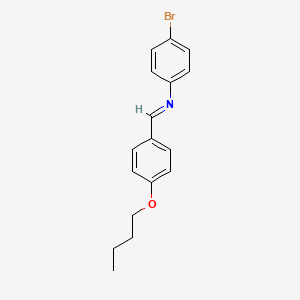
![1-N',3-N'-bis[4-(N'-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride](/img/structure/B14730848.png)
![{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14730849.png)
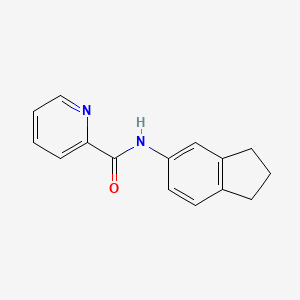
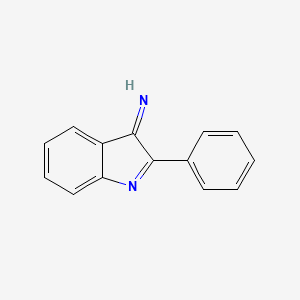
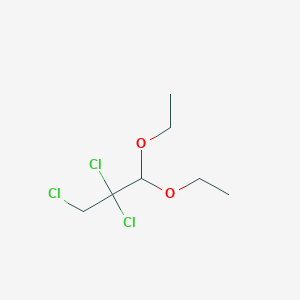
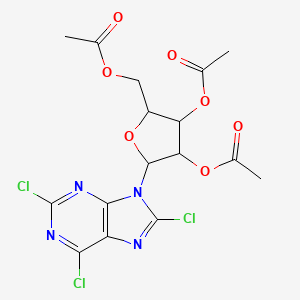
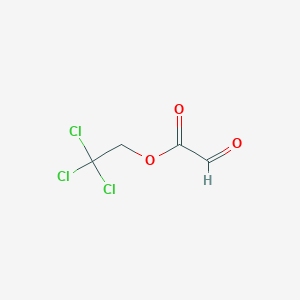
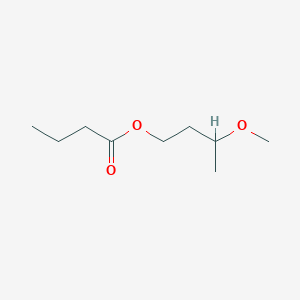
![2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid](/img/structure/B14730904.png)
